N-((1-phenylpyrrolidin-2-yl)methyl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-17(12-16-9-5-11-21-16)18-13-15-8-4-10-19(15)14-6-2-1-3-7-14/h1-3,5-7,9,11,15H,4,8,10,12-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUYYKNBVUXQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-phenylpyrrolidin-2-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Substitution with Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Attachment of the Thiophene Ring: The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Formation of the Acetamide Moiety: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-phenylpyrrolidin-2-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: CHNOS
Molecular Weight: 300.4 g/mol
CAS Number: 1798513-62-8
The compound features a pyrrolidine ring substituted with a phenyl group and a thiophene moiety, contributing to its unique chemical properties. The presence of nitrogen and sulfur atoms enhances its potential biological activities, making it an interesting candidate for drug development.
Scientific Research Applications
-
Neuropharmacology
- Preliminary studies suggest that N-((1-phenylpyrrolidin-2-yl)methyl)-2-(thiophen-2-yl)acetamide may interact with neurotransmitter systems, indicating potential efficacy as an antidepressant or anxiolytic agent. Its structural similarity to known psychoactive compounds warrants further investigation into its pharmacological profile .
-
Medicinal Chemistry
- The compound's unique structure allows for modifications that can lead to the development of new therapeutic agents. Its synthesis involves multi-step reactions that facilitate the incorporation of various functional groups, enhancing its versatility .
-
Biological Activity Studies
- Interaction studies are crucial for understanding how this compound affects biological targets, such as enzymes and receptors. These studies will elucidate the mechanisms through which it exerts its effects, paving the way for potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-((1-phenylpyrrolidin-2-yl)methyl)-2-(thiophen-2-yl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural differences and similarities between the target compound and related acetamide derivatives:
Key Observations
Bioactivity: Thiophene-containing analogs (e.g., N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide) exhibit antioxidant and antimicrobial properties, suggesting the target compound may share similar bioactivity . Thiazole- and oxadiazole-containing derivatives (e.g., compounds in ) highlight the role of heterocycles in modulating target selectivity and potency.
Crystallography and Conformation: Monoclinic P21/c crystal systems are common in thiophene-based acetamides, as seen in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide . Substituents like dichlorophenyl or phenylsulfonyl groups introduce torsional angles (e.g., 79.7° in ), affecting molecular packing and solubility.
Synthetic Flexibility :
- Acyl chloride-mediated coupling is a versatile method for introducing diverse amine substituents, enabling rapid diversification of acetamide libraries .
Physicochemical Properties: Lipophilicity varies significantly: phenylpyrrolidine and phenylsulfonyl groups increase logP, while polar groups (e.g., cyano, oxadiazole) enhance aqueous solubility .
Biological Activity
N-((1-phenylpyrrolidin-2-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 300.4 g/mol. The compound features a pyrrolidine ring substituted with a phenyl group and a thiophene moiety, which contributes to its unique chemical properties and potential biological activities.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : This can be achieved through the cyclization of appropriate precursors such as amino alcohols.
- Substitution with Phenyl Group : Introduced via Friedel-Crafts alkylation using benzene and suitable alkylating agents.
- Attachment of the Thiophene Ring : Accomplished through cross-coupling reactions using thiophene boronic acid or thiophene stannane.
- Formation of the Acetamide Moiety : Achieved through acylation reactions using acetic anhydride or acetyl chloride .
Biological Activity
Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in neuropharmacology. Its structural similarity to known psychoactive compounds indicates potential effects on neurotransmitter systems, warranting further investigation into its pharmacological profile.
Neuropharmacological Potential
Research has indicated that compounds with similar structural features may possess antidepressant or anxiolytic properties. For instance, studies focusing on pyrrolidine derivatives have shown their ability to modulate neurotransmitter systems, which could translate into therapeutic effects for anxiety and depression . However, specific biological assays are necessary to elucidate the exact pharmacological profile of this compound.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(1-benzylpyrrolidin-2-yl)acetamide | Benzyl group instead of phenyl | Potentially different binding profiles due to alkyl substitution |
| 1-(4-fluorophenyl)pyrrolidine | Fluorinated phenyl group | Increased lipophilicity may alter pharmacokinetics |
| 3-(thiophen-3-yl)propanamide | Different alkane chain length | Variation in hydrophobic interactions may affect biological activity |
This comparison highlights how modifications in substituents can lead to variations in biological activity and chemical behavior, emphasizing the importance of structure-function relationships in drug design.
The mechanism by which this compound exerts its effects is likely related to its interaction with various molecular targets such as enzymes, receptors, or ion channels. Understanding these interactions will require detailed biochemical studies to map out the specific pathways involved in its pharmacological actions .
Q & A
Q. Optimization Strategies :
- Use low temperatures (0–5°C) to suppress side reactions.
- Monitor reaction progress via TLC or LC-MS.
- Adjust stoichiometry (1.2–1.5 equivalents of coupling reagent) to drive completion.
Q. Table 1: Example Reaction Conditions
| Component | Details | Reference |
|---|---|---|
| Reagents | EDC, HOBt, triethylamine | |
| Solvent | DCM | |
| Temperature | 0°C → RT, 12–24 h | |
| Yield | 65–85% |
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR confirms regiochemistry (e.g., pyrrolidine methylene protons at δ 2.5–3.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions.
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₁₈H₂₀N₂OS: 312.1342) .
- X-ray Crystallography :
Advanced: How can researchers address discrepancies between computational docking predictions and experimental binding affinity data for this compound?
Answer:
Contradictions may arise from:
- Flexibility of Binding Pockets : Static docking models often overlook conformational changes.
- Solvation Effects : Implicit solvent models in simulations may misestimate hydrophobic interactions.
Q. Methodological Solutions :
Molecular Dynamics (MD) Simulations : Run 100+ ns trajectories to assess protein-ligand stability .
Experimental Validation :
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS).
- Surface Plasmon Resonance (SPR) : Quantifies on/off rates (kₐ, kₐ) .
Revisiting Force Fields : Use AMBER or CHARMM with explicit water models for simulations.
Advanced: What strategies are effective in troubleshooting crystallization challenges for structural analysis?
Answer:
Crystallization hurdles often stem from:
- Low Solubility : Use mixed solvents (e.g., DCM:methanol, 1:1) for vapor diffusion .
- Polymorphism : Screen >50 conditions (varying pH, temperature, additives) via high-throughput platforms.
- Seeding : Introduce microcrystals from analogous compounds (e.g., thiophene-acetamide derivatives) .
Q. Key Tools :
- SHELX Suite : For refinement of twinned or low-resolution data .
- CrysAlisPro : Optimizes data collection for small-molecule crystals.
Advanced: How can metabolic stability and degradation pathways of this compound be assessed in preclinical studies?
Answer:
- In Vitro Assays :
- Liver Microsomes : Incubate with NADPH to identify phase I metabolites (LC-MS/MS).
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms .
- Isotopic Labeling : Use ¹⁴C or deuterated analogs to trace metabolic pathways.
- Computational Tools :
- Meteor Nexus : Predicts plausible degradation products.
- MetaSite : Maps metabolic hotspots (e.g., thiophene ring oxidation) .
Basic: What biological activity assays are appropriate for evaluating this compound’s pharmacological potential?
Answer:
- Receptor Binding Assays :
- Radioligand displacement (e.g., for dopamine D2/D3 receptors, given pyrrolidine motifs) .
- Functional Assays :
- cAMP Modulation : Assess GPCR activity via luminescence-based kits.
- Calcium Flux : Use FLIPR® systems for real-time signaling analysis.
- Cytotoxicity : MTT or CellTiter-Glo® assays in HEK293 or HepG2 cell lines .
Advanced: How can researchers reconcile conflicting data in SAR studies involving structural analogs?
Answer:
- Fragment-Based Analysis : Deconstruct analogs to identify critical pharmacophores (e.g., thiophene vs. phenyl substitutions) .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent effects computationally.
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify outliers or trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
